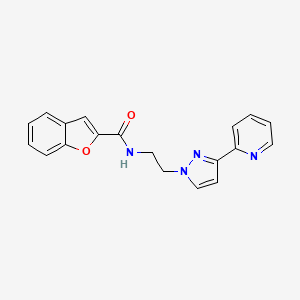

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Descripción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-carboxamide core linked to a pyridinyl-substituted pyrazole moiety via an ethyl spacer. Though specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs (e.g., compounds in , and 9) suggest moderate molecular weights (~300–350 g/mol) and polar functional groups that influence pharmacokinetic properties .

Propiedades

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(18-13-14-5-1-2-7-17(14)25-18)21-10-12-23-11-8-16(22-23)15-6-3-4-9-20-15/h1-9,11,13H,10,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPOMIMMIRDJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyrazole and pyridine groups through various coupling reactions. Key steps may include:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Introduction of Pyrazole Group: This step often involves the reaction of hydrazines with 1,3-diketones or β-keto esters.

Coupling with Pyridine: The final step involves coupling the pyrazole intermediate with a pyridine derivative using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparación Con Compuestos Similares

Key Observations :

- Replacing pyrazole with triazole () reduces nitrogen content, which may affect coordination with metal ions or hydrogen-bonding interactions in biological systems .

Pyrazole-Pyridine Derivatives

Key Observations :

- Sulfonamide derivatives () exhibit higher polarity due to the -SO₂NH₂ group, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to benzofuran-carboxamides .

- Fluorinated analogs () demonstrate enhanced metabolic stability and target selectivity, though excessive fluorination may increase toxicity risks .

Research Findings and Data Gaps

- Available Data : Structural analogs (e.g., ) provide benchmarks for molecular weight, fluorination effects, and synthetic strategies. However, specific data on the target compound’s bioactivity, toxicity, or pharmacokinetics are absent in the provided evidence.

- Critical Knowledge Gaps: Experimental validation of binding affinity (e.g., IC₅₀ values for kinase targets). Comparative solubility and logP measurements against fluorinated or sulfonamide analogs.

Actividad Biológica

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to a pyrazole and pyridine moiety, which contributes to its diverse biological activities. The presence of multiple heterocyclic rings enhances the potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Here are some key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to reduced activity in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Anti-inflammatory Properties

Benzofuran derivatives have been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF and ILs. For example, certain benzofuran compounds have demonstrated the ability to reduce TNF levels by up to 93.8% and IL-1 by 98% in experimental models . This suggests that this compound could potentially be developed as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Cytotoxicity Studies : Research indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Anti-inflammatory Efficacy : Compounds derived from benzofuran have been shown to effectively suppress inflammatory mediators without cytotoxic effects, indicating their therapeutic potential in chronic inflammatory diseases .

- Mechanistic Insights : Studies have elucidated the mechanisms through which these compounds exert their effects, including modulation of NF-kB pathways and inhibition of COX enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.